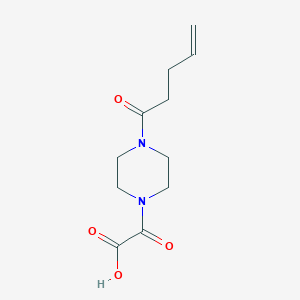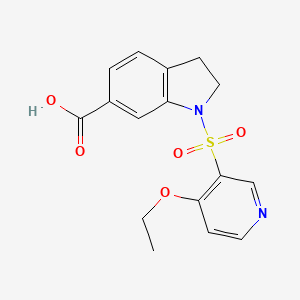![molecular formula C16H20N4O5 B7438125 [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone](/img/structure/B7438125.png)
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the azepane family and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes and proteins involved in the inflammatory response, cancer cell proliferation, and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone have been extensively studied. The compound has been shown to reduce inflammation, inhibit cancer cell proliferation, and exhibit antimicrobial activity. It has also been found to have low toxicity and high biocompatibility, making it a promising candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone for lab experiments include its ease of synthesis, low toxicity, and high biocompatibility. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone. One direction is to further investigate its anti-inflammatory, anti-cancer, and antimicrobial properties to develop new therapeutic agents. Another direction is to explore its potential use in drug delivery systems, including liposomes and nanoparticles. Additionally, research can be done to improve the solubility of the compound in water, making it more accessible for various experiments.
Conclusion:
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high biocompatibility make it an attractive candidate for drug delivery systems. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesemethoden
The synthesis method of [4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone involves the condensation of 4-hydroxy-4-(methoxymethyl)azepan-1-amine and 5-nitro-1H-indazole-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under mild reaction conditions and yields the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone has potential applications in various fields of scientific research. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been used in the development of novel drug delivery systems, including liposomes and nanoparticles.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-25-10-16(22)5-2-7-19(8-6-16)15(21)14-12-9-11(20(23)24)3-4-13(12)17-18-14/h3-4,9,22H,2,5-8,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCBLQPFPWWJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCN(CC1)C(=O)C2=NNC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-hydroxy-4-(methoxymethyl)azepan-1-yl]-(5-nitro-1H-indazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![8-[(3-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octan-8-yl)methyl]quinoline-5-carboxylic acid](/img/structure/B7438051.png)
![4-[2-[1-[(3-Fluorophenyl)methyl]piperidin-4-yl]ethyl]morpholine](/img/structure/B7438057.png)
![N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide](/img/structure/B7438061.png)


![3-bromo-N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]-5-methoxybenzamide](/img/structure/B7438090.png)
![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]amino]ethanol](/img/structure/B7438095.png)
![N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B7438111.png)
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)

![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
